molecular formula C12H12N2O9S B12864954 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid

Cat. No.: B12864954
M. Wt: 360.30 g/mol
InChI Key: PJHDYEZJLHKMJA-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as pyrrolidine, sulfonic acid, and oxo groups. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and sulfonic acid precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid
  • 1-(2,5-Dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
  • 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl sulfonic acid

Uniqueness

Compared to similar compounds, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxobutane-2-sulfonic acid stands out due to its unique combination of functional groups. This combination enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H12N2O9S

Molecular Weight

360.30 g/mol

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxy-4-(2,5-dioxopyrrol-1-yl)-1-oxobutane-2-sulfonic acid

InChI

InChI=1S/C12H12N2O9S/c15-8-1-2-9(16)13(8)6-5-7(24(20,21)22)12(19)23-14-10(17)3-4-11(14)18/h1-2,7H,3-6H2,(H,20,21,22)

InChI Key

PJHDYEZJLHKMJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCN2C(=O)C=CC2=O)S(=O)(=O)O

Origin of Product

United States

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